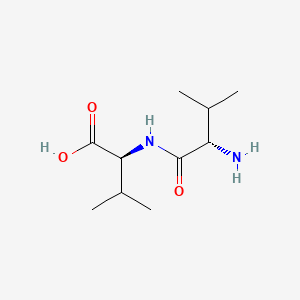

H-Val-Val-OH

Description

Val-val has been reported in Brassica napus, Panax ginseng, and other organisms with data available.

RN given refers to (L)-isome

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNYOVHEKOBTEF-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959967 | |

| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3918-94-3 | |

| Record name | L-Valyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3918-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of H-Val-Val-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the dipeptide H-Val-Val-OH (L-Valyl-L-valine). The information presented herein is intended to support research, discovery, and development activities where this molecule is of interest. Data is presented in a structured format, accompanied by detailed experimental protocols and logical workflow diagrams to facilitate understanding and practical application.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are crucial for a range of applications, from understanding the molecule's behavior in biological systems to developing analytical methods and formulation strategies.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | [1] |

| Synonyms | L-Valyl-L-valine, Val-Val, VV dipeptide | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| Appearance | Solid. White to off-white powder. | [1] |

| Melting Point | ~315 °C (Decomposition, estimated from L-Valine) | |

| Solubility | Soluble in water. | |

| logP (Octanol-Water) | -1.61 (Experimental) | [1] |

| pKa₁ (α-carboxyl) | ~2.32 (Estimated from L-Valine) | |

| pKa₂ (α-amino) | ~9.62 (Estimated from L-Valine) | |

| Isoelectric Point (pI) | ~5.96 (Estimated from L-Valine) |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of dipeptides like this compound are provided below. These protocols are foundational for any experimental work involving the characterization of this or similar molecules.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of the terminal α-carboxyl and α-amino groups can be determined experimentally using potentiometric titration.[2][3]

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

-

Acidic Titration:

-

Pipette a precise volume (e.g., 10 mL) of the dipeptide solution into a beaker.

-

Using a calibrated pH meter, record the initial pH.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.5 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH drops to approximately 1.5.

-

-

Alkaline Titration:

-

Using a fresh 10 mL aliquot of the dipeptide solution, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH after each incremental addition until the pH reaches approximately 12.5.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant (HCl and NaOH) added.

-

The pKa values correspond to the pH at the midpoints of the buffer regions on the titration curve. The first midpoint corresponds to pKa₁ (carboxyl group), and the second midpoint corresponds to pKa₂ (amino group).

-

Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)

The isoelectric point (pI) is the pH at which the dipeptide has a net charge of zero. It can be determined experimentally using isoelectric focusing.[4][5]

Methodology:

-

Gel Preparation: A polyacrylamide or agarose (B213101) gel containing a stable pH gradient is prepared or a commercially available immobilized pH gradient (IPG) strip is used.[6][7]

-

Sample Application: The this compound sample is applied to the gel.

-

Focusing: An electric field is applied across the gel. The dipeptide will migrate through the pH gradient until it reaches the pH that corresponds to its pI. At this point, the net charge is zero, and migration ceases.[5]

-

Detection: The position of the focused dipeptide band is visualized using appropriate staining methods (e.g., Coomassie Brilliant Blue or silver staining).

-

pI Determination: The pI is determined by comparing the position of the sample band to that of standard pI markers run on the same gel.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point of a substance.[8][9]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound powder is placed into a DSC sample pan. An empty pan is used as a reference.

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Acquisition: The DSC instrument records the heat flow to the sample relative to the reference.

-

Data Analysis: The melting point is identified as the peak temperature of the endothermic transition on the resulting thermogram. For peptides, this may also correspond to a decomposition temperature.[10]

Determination of Solubility by Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[11][12]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]

Determination of logP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The partition coefficient (logP) is a measure of a compound's lipophilicity. It can be estimated using RP-HPLC by correlating the retention time of the compound with that of standards with known logP values.[14][15]

Methodology:

-

Standard Selection: A series of standard compounds with known logP values that bracket the expected logP of this compound are selected.

-

Chromatographic Conditions: An isocratic RP-HPLC method is developed using a non-polar stationary phase (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Analysis: The standard compounds and the this compound sample are injected onto the HPLC system, and their retention times (t_R) are recorded. The column dead time (t_0) is also determined.

-

Calculation:

-

The capacity factor (k) for each compound is calculated using the formula: k = (t_R - t_0) / t_0.

-

A calibration curve is generated by plotting the log(k) of the standard compounds against their known logP values.

-

The logP of this compound is determined by interpolating its log(k) value onto the calibration curve.

-

Visualized Workflows and Pathways

To further elucidate the context of this compound's properties and biological relevance, the following diagrams are provided.

The diagram above illustrates a logical workflow for the comprehensive physicochemical characterization of this compound, from synthesis to final reporting.

This diagram illustrates the metabolic context of this compound, showing its formation from two L-valine residues and its subsequent enzymatic degradation back into its constituent amino acids.[16][17]

References

- 1. L-Valyl-L-valine | C10H20N2O3 | CID 107475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 7. Isoelectric Focusing of Total Proteins Protocol | Wendel Lab [faculty.sites.iastate.edu]

- 8. researchgate.net [researchgate.net]

- 9. Differential scanning calorimetry [cureffi.org]

- 10. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. Khan Academy [khanacademy.org]

- 17. Valine - Wikipedia [en.wikipedia.org]

A Technical Guide to H-Val-Val-OH (Valylvaline): Structure, Properties, and Applications

Introduction: H-Val-Val-OH, also known as Valylvaline or Val-Val, is a dipeptide composed of two L-valine amino acid residues linked by a peptide bond.[1][2][3] As a fundamental building block in peptide chemistry, this compound serves a significant role in various scientific domains, including pharmaceutical development, biochemical research, and biotechnology.[4] Its unique structure and properties make it a valuable component in the synthesis of more complex peptide-based therapeutics and biologics, where it can enhance stability and efficacy.[1][4] This document provides an in-depth overview of this compound, detailing its chemical structure, physicochemical properties, relevant experimental protocols, and key applications for researchers and drug development professionals.

Chemical Structure and Formula

This compound is structurally defined as (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid.[3] The molecule consists of two valine units, where the carboxyl group of the N-terminal valine is linked to the amino group of the C-terminal valine via an amide linkage.

Physicochemical and Quantitative Data

The properties of this compound have been well-characterized, making it a reliable reagent in various applications. The key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | L-valyl-L-valine | [3] |

| Synonyms | Val-Val, Valylvaline, H-L-Val-L-Val-OH | [1][3] |

| CAS Number | 3918-94-3 | [4][5][6] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [4][5][6] |

| Molecular Weight | 216.28 g/mol | [4][5][6] |

| Appearance | White to off-white solid powder | [1][4] |

| Purity | ≥ 99% (TLC) | [4] |

| Optical Rotation | [α]D²⁴ = 9.5 ± 0.5° (c=2 in water) | [4] |

| Experimental LogP | -1.61 | [3] |

| Storage Conditions | ≤ -4 °C (powder); -20°C to -80°C (stock solution) | [1][4] |

Key Applications

This compound is a versatile dipeptide utilized across multiple fields of scientific research and development.

-

Peptide Synthesis: It serves as an essential building block in the solid-phase or solution-phase synthesis of more complex peptides and proteins for drug development and biological research.[4][7]

-

Pharmaceutical Development: The dipeptide is incorporated into the formulation of pharmaceuticals, aiding in the creation of targeted therapies for conditions such as cancer and metabolic disorders.[4] It can be used as a precursor for synthesizing important compounds like Poststatin.[1]

-

Biotechnology: In biotechnological applications, this compound is used to improve the stability and therapeutic potential of biologics.[4]

-

Biochemical Research: The compound is a tool for studying protein-protein interactions and enzyme activity, providing insights into cellular processes and disease mechanisms.[4]

-

Cosmetic Formulations: It is also found in cosmetic products for its beneficial properties, such as promoting skin hydration and elasticity.[4]

Experimental Protocols

While specific synthesis protocols for this compound are proprietary to manufacturers, a general methodology for dipeptide synthesis using coupling agents is well-established in the literature. The following represents a generalized protocol for the solution-phase synthesis of a dipeptide like Val-Val.

General Protocol for Solution-Phase Dipeptide Synthesis:

-

N-Terminal Protection: The N-terminus of the first valine residue (Val-1) is protected, commonly with an Fmoc or Boc group, to prevent self-coupling. For example, Fmoc-Val-OH is used as the starting material.

-

C-Terminal Protection: The C-terminus of the second valine residue (Val-2) is protected, typically as a methyl or benzyl (B1604629) ester (e.g., H-Val-OMe), to prevent its carboxyl group from reacting.

-

Carboxyl Group Activation: The free carboxyl group of Fmoc-Val-OH is activated. This is achieved by reacting it with a coupling agent in an appropriate aprotic solvent (e.g., Dichloromethane or DMF). Common coupling systems include:

-

EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt).

-

-

Coupling Reaction: The protected C-terminal valine ester (H-Val-OMe) is added to the activated Fmoc-Val-OH solution, along with a base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to neutralize the reaction. The mixture is stirred at 0°C and then warmed to room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up and Purification: The reaction mixture is worked up through aqueous extraction to remove excess reagents and byproducts. The resulting protected dipeptide (Fmoc-Val-Val-OMe) is then purified, typically by column chromatography.

-

Deprotection: The N-terminal (Fmoc) and C-terminal (ester) protecting groups are removed in subsequent steps to yield the final this compound dipeptide. Fmoc is removed with a mild base like piperidine, and the ester is typically hydrolyzed under basic conditions (e.g., with NaOH).

Biological Activity and Relationships

Research has indicated that this compound exhibits specific biological activities. It has been shown to inhibit the uptake of protons from the environment.[5] This mechanism may be linked to its ability to form hydrogen bonds with water molecules, which are necessary for transport across cell membranes.[5] This primary effect may subsequently influence other cellular transport processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 3918-94-3 [chemicalbook.com]

- 3. L-Valyl-L-valine | C10H20N2O3 | CID 107475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 3918-94-3 | FV108235 | Biosynth [biosynth.com]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. nbinno.com [nbinno.com]

- 8. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

L-valyl-L-valine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of L-valyl-L-valine, a dipeptide composed of two L-valine amino acid residues. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characteristics, and potential applications of this molecule.

Core Chemical and Physical Properties

L-valyl-L-valine, also known as Val-Val, is a dipeptide with significant interest in various scientific fields. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 3918-94-3 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | [1] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water |

Synthesis of L-valyl-L-valine

Experimental Protocol: Solution-Phase Synthesis (Adapted)

This protocol involves the coupling of two L-valine molecules, one with a protected N-terminus and the other with a protected C-terminus, followed by deprotection.

1. Protection of L-valine:

-

N-protection: The amino group of the first L-valine molecule is protected, commonly with a Boc (tert-butyloxycarbonyl) group. This is achieved by reacting L-valine with di-tert-butyl dicarbonate (B1257347) in the presence of a base.

-

C-protection: The carboxyl group of the second L-valine molecule is protected, typically as a methyl or ethyl ester. This is done by reacting L-valine with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst like thionyl chloride.

2. Peptide Coupling:

-

The N-protected L-valine and the C-protected L-valine are dissolved in a suitable organic solvent (e.g., dichloromethane).

-

A coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the formation of the peptide bond.

-

The reaction mixture is stirred at room temperature until the reaction is complete.

3. Deprotection:

-

The protecting groups are removed to yield the final L-valyl-L-valine dipeptide. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), and the ester group is removed by saponification (hydrolysis with a base like sodium hydroxide).

4. Purification:

-

The crude product is purified using techniques such as recrystallization or chromatography (e.g., reversed-phase high-performance liquid chromatography - RP-HPLC) to obtain pure L-valyl-L-valine.

Logical Workflow for L-valyl-L-valine Synthesis

Caption: A logical workflow diagram illustrating the key stages of L-valyl-L-valine synthesis.

Biological Significance and Potential Applications

While L-valyl-L-valine itself is a naturally occurring dipeptide found in some organisms, its primary interest to researchers and drug developers lies in its relationship with its constituent amino acid, L-valine, and its potential as a prodrug moiety.

Role in Biological Systems

L-valine is an essential branched-chain amino acid (BCAA) with numerous critical biological functions. It is a fundamental building block for proteins and is involved in:

-

Muscle metabolism and tissue repair

-

Energy production

-

Neurotransmitter synthesis

Dipeptides like L-valyl-L-valine are transported into cells via specific peptide transporters, such as PepT1 and PepT2. This transport mechanism is a key area of interest in drug delivery.

Potential Signaling Pathways

The signaling pathways directly modulated by L-valyl-L-valine are not well-elucidated. However, based on the known roles of L-valine and dipeptide transport, a potential pathway can be hypothesized. Upon cellular uptake, L-valyl-L-valine is likely hydrolyzed into its constituent L-valine molecules, which can then participate in various metabolic and signaling cascades.

Caption: A diagram illustrating the hypothesized cellular uptake and subsequent signaling of L-valyl-L-valine.

Application in Drug Development: Prodrugs

A significant application of L-valine, and by extension dipeptides containing valine, is in the design of prodrugs. By attaching an L-valine or L-valyl-L-valine moiety to a drug molecule with poor oral bioavailability, the resulting prodrug can be more efficiently absorbed through peptide transporters in the intestine. Once absorbed, cellular enzymes cleave the dipeptide, releasing the active drug. This strategy has been successfully employed to improve the oral delivery of antiviral drugs like acyclovir (B1169) and ganciclovir.

Analytical Methodologies

The characterization and quantification of L-valyl-L-valine are crucial for research and quality control. Several analytical techniques can be employed:

| Analytical Technique | Description |

| High-Performance Liquid Chromatography (HPLC) | A versatile technique for the separation, identification, and quantification of L-valyl-L-valine. Reversed-phase HPLC with a suitable column and mobile phase is commonly used. |

| Mass Spectrometry (MS) | Often coupled with HPLC (LC-MS), this technique provides high sensitivity and specificity for the detection and structural confirmation of L-valyl-L-valine by determining its mass-to-charge ratio. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are powerful tools for the structural elucidation of L-valyl-L-valine, providing detailed information about the connectivity of atoms within the molecule. |

This technical guide provides a foundational understanding of L-valyl-L-valine for researchers and professionals in drug development. Further investigation into its specific biological activities and optimization of its synthesis will undoubtedly expand its potential applications in the future.

References

Biological functions and roles of Val-Val dipeptides

An In-Depth Technical Guide to the Biological Functions and Roles of Val-Val Dipeptides

Abstract

The Valyl-Valine (Val-Val) dipeptide, composed of two valine amino acid residues, is a subject of growing interest in biochemical and pharmaceutical research. While it serves as a fundamental building block for protein synthesis, its distinct biological activities are an area of active investigation. This document provides a comprehensive technical overview of the known functions and roles of Val-Val dipeptides, focusing on their transport, metabolism, and potential therapeutic activities. We synthesize available quantitative data, detail relevant experimental methodologies, and illustrate key cellular pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the physiological significance and pharmacological potential of Val-Val and related short-chain peptides.

Introduction to Val-Val Dipeptides

Dipeptides are the smallest peptide units, consisting of two amino acids joined by a single peptide bond[1]. They are intermediates in protein digestion and metabolism and can be absorbed by the body more rapidly than free amino acids through dedicated transport mechanisms[2]. Valine is an essential branched-chain amino acid (BCAA) that plays critical roles in energy supply, immune function, and gut microbiota regulation[3][4]. The dipeptide Val-Val, therefore, is not only a source of this essential amino acid but may also possess unique biological functions distinct from its constituent parts. Research into Val-Val and its stereoisomers has elucidated specific interactions with cellular transport systems and enzymes, suggesting potential roles in nutrient signaling and as a scaffold for therapeutic agents.

Transport and Metabolism of Val-Val Dipeptides

The absorption and systemic availability of dipeptides are governed by their transport across the intestinal epithelium and their stability against enzymatic degradation.

Intestinal Transport

The primary mechanism for dipeptide absorption involves proton-coupled oligopeptide transporters, such as PEPT1 and PEPT2, which are expressed on the apical membrane of intestinal epithelial cells[5][6]. However, studies using the human intestinal Caco-2 cell line have revealed a more complex transport mechanism for Val-Val stereoisomers.

While Val-Val diastereomers do interact with apical oligopeptide transporters, their primary route for transepithelial transport appears to be passive diffusion through the paracellular pathway[7]. The binding affinity to these transporters is a strong predictor of cellular uptake but not of overall transepithelial passage[7][8]. This suggests that factors other than transporter affinity, such as molecular size and stereochemistry, are critical determinants of absorption.

Metabolic Stability

The biological activity of any peptide is highly dependent on its stability against hydrolysis by peptidases. L-Val-L-Val is reported to be metabolically labile, likely due to rapid hydrolysis by cytosolic peptidases following absorption[7][9]. In contrast, other stereoisomers, such as those containing a D-amino acid, exhibit greater stability[8]. This difference in stability is a crucial consideration for the development of peptide-based drugs.

Quantitative Data on Val-Val Dipeptide Activity

Quantitative analysis of the interaction between Val-Val diastereomers and cellular components provides insight into their biological function. The following table summarizes data from a study investigating the ability of Val-Val diastereomers to inhibit the uptake of a known transporter substrate, [3H]cephalexin, in Caco-2 cells.

| Dipeptide (10 mM) | Inhibition of [3H]Cephalexin Uptake (%) | Reference |

| L-Val-L-Val | 92% | [7] |

| D-Val-L-Val | 70% | [7] |

| L-Val-D-Val | 37% | [7] |

| D-Val-D-Val | 18% | [7] |

| Table 1: Comparative inhibition of the apical oligopeptide transporter substrate [3H]cephalexin in Caco-2 cells by different Val-Val diastereomers.[7] |

Potential Biological Roles and Therapeutic Applications

While research specifically targeting Val-Val is ongoing, studies on other valine-containing peptides provide a framework for its potential biological roles, including enzyme inhibition and modulation of cell signaling pathways.

Enzyme Inhibition

Short-chain peptides are known to act as inhibitors for various enzymes. For instance, the dipeptide Trp-Val has been identified as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV) and Xanthine (B1682287) Oxidase (XO)[10]. DPP-IV is a key therapeutic target in type 2 diabetes, and its inhibition increases the half-life of incretin (B1656795) hormones[10][11]. Given that other valine-containing peptides exhibit such activity, Val-Val represents a potential candidate for investigation as an enzyme inhibitor.

Cell Signaling

Dipeptides and tripeptides derived from protein digestion can act as signaling molecules in the gut, stimulating the release of hormones like cholecystokinin (B1591339) (CCK) from enteroendocrine cells[6]. This process can be initiated by peptide transporters like PepT1 or by specific G-protein coupled receptors such as the calcium-sensing receptor (CaSR)[6]. Furthermore, a synthetic tripeptide containing valine (Glu-Val-Trp) has been shown to provide neuroprotection by activating the Nerve Growth Factor (NGF) signaling pathway, highlighting the potential for valine-containing peptides to modulate critical cellular cascades[12].

Experimental Protocols and Workflows

Understanding the function of Val-Val dipeptides requires robust experimental models. Below are detailed methodologies for key assays used in peptide research.

Peptide Transport Assay in Caco-2 Cells

This assay is used to study the absorption and transport of peptides across an intestinal barrier model.

References

- 1. ncert.nic.in [ncert.nic.in]

- 2. Dipeptide - Wikipedia [en.wikipedia.org]

- 3. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 4. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism, uptake, and transepithelial transport of the diastereomers of Val-Val in the human intestinal cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism, uptake, and transepithelial transport of the stereoisomers of Val-Val-Val in the human intestinal cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dipeptide transport and hydrolysis in rat small intestine, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of dipeptidyl peptidase IV and xanthine oxidase by amino acids and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A synthetic snake-venom-based tripeptide (Glu-Val-Trp) protects PC12 cells from MPP+ toxicity by activating the NGF-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Profile of H-Val-Val-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of the dipeptide H-Val-Val-OH. The information herein is intended to support researchers, scientists, and drug development professionals in understanding the chemical and physical stability of this molecule, enabling the development of stable formulations and appropriate storage conditions.

Introduction

This compound, a dipeptide composed of two valine residues, serves as a fundamental building block in various biochemical and pharmaceutical applications.[1][2] Understanding its intrinsic stability and degradation pathways is critical for ensuring product quality, efficacy, and safety. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[3][4][5][6] These studies involve exposing the dipeptide to a range of stress conditions more severe than accelerated stability testing to predict its long-term stability.[3][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₀N₂O₃ | [2] |

| Molecular Weight | 216.28 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water. | [1] |

| pKa | (Predicted values) ~3.2 (carboxyl), ~8.0 (amino) | N/A |

| LogP | -1.61 (Extrapolated) | [2] |

Stability and Degradation Profile

The stability of this compound is influenced by various environmental factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathway for dipeptides like this compound is hydrolysis of the peptide bond. Due to the absence of easily oxidizable or light-sensitive functional groups in the valine side chains, the molecule is expected to be relatively stable to oxidation and photolytic stress compared to peptides containing residues like tryptophan, tyrosine, or cysteine.[7]

Forced degradation studies are integral to understanding the intrinsic stability of a molecule.[3][4][5] The following sections summarize the expected degradation profile of this compound under various stress conditions. The quantitative data presented in Table 2 is a representative summary based on typical degradation patterns observed for simple dipeptides.

Table 2: Summary of Forced Degradation Data for this compound

| Stress Condition | Parameters | % Degradation (Hypothetical) | Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | 15% | L-Valine |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | 25% | L-Valine |

| Oxidative | 3% H₂O₂, RT, 24h | < 5% | Minor, unidentified polar impurities |

| Photolytic | ICH Q1B, solid state, 7 days | < 2% | Not significant |

| Thermal | 80°C, solid state, 48h | < 5% | Minor, unidentified impurities |

Hydrolysis of the peptide bond is the most significant degradation pathway for this compound. This reaction is catalyzed by both acidic and basic conditions.[3][6]

-

Acidic Conditions: Under acidic conditions, the peptide bond is susceptible to hydrolysis, leading to the cleavage of the dipeptide into its constituent amino acids, L-Valine.

-

Basic Conditions: Basic hydrolysis also results in the cleavage of the peptide bond to form L-Valine. The rate of hydrolysis is generally faster under basic conditions compared to acidic conditions for simple peptides.

The valine side chains are aliphatic and generally resistant to oxidation under standard pharmaceutical stress conditions.[8] Exposure to strong oxidizing agents like hydrogen peroxide is expected to result in minimal degradation.

This compound does not possess significant chromophores that absorb UV or visible light, making it inherently stable to photolytic degradation.[7] ICH-compliant photostability studies are expected to show negligible degradation.

In the solid state, this compound is expected to be relatively stable at elevated temperatures. Some minor degradation may occur over extended periods at high temperatures.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

A stability-indicating HPLC method is crucial for separating the intact dipeptide from its degradation products.[9][10][11]

-

Instrumentation: HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

The following protocols are used to induce degradation of this compound.[3][4][6]

-

Sample Preparation: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of NaOH before injection.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before injection.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Photolytic Degradation: Expose the solid dipeptide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3] Dissolve the sample in the mobile phase for analysis.

-

Thermal Degradation: Store the solid dipeptide in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

LC-MS is a powerful technique for the identification and characterization of degradation products.[12][13][14][15]

-

Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Same as the stability-indicating HPLC method.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Scan Range: m/z 50-500

-

NMR spectroscopy can be used for the definitive structural elucidation of degradation products.[16][17][18][19][20]

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve the isolated degradation product in a suitable deuterated solvent (e.g., D₂O).

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.

Visualization of Workflows and Pathways

The following diagram illustrates the general workflow for conducting forced degradation studies and analyzing the stability of this compound.

Caption: Workflow for forced degradation and stability analysis of this compound.

While specific signaling pathways for this compound are not well-defined, dipeptides can act as signaling molecules.[21][22][23][24] The diagram below illustrates a generalized pathway where a dipeptide could interact with a cell surface receptor to initiate an intracellular signaling cascade.

Caption: A generalized dipeptide signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the stability and degradation profile of this compound. The primary degradation pathway is hydrolysis of the peptide bond, which is accelerated under acidic and basic conditions. The dipeptide is relatively stable to oxidative, photolytic, and thermal stress. The provided experimental protocols and workflows offer a framework for conducting stability studies and characterizing degradation products. Further research into the specific biological roles and signaling pathways of this compound is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Valyl-L-valine | C10H20N2O3 | CID 107475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. scispace.com [scispace.com]

- 6. rjptonline.org [rjptonline.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.uzh.ch [chem.uzh.ch]

- 18. researchgate.net [researchgate.net]

- 19. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative Analysis of Peptides with NMR Spectroscopy [opg.optica.org]

- 21. mdpi.com [mdpi.com]

- 22. Peptide - Wikipedia [en.wikipedia.org]

- 23. Signal Protein-Derived Peptides as Functional Probes and Regulators of Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

Spectroscopic Profile of L-valyl-L-valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the dipeptide L-valyl-L-valine. Due to the limited availability of public spectroscopic data for L-valyl-L-valine, this document presents the known spectroscopic data for its constituent amino acid, L-valine, as a foundational reference. Furthermore, it outlines the expected spectral modifications upon the formation of the peptide bond to create L-valyl-L-valine and furnishes detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

While direct experimental spectra for L-valyl-L-valine are not readily found in public spectral databases, the following tables summarize the spectroscopic data for L-valine. This information serves as a crucial baseline for interpreting the spectra of L-valyl-L-valine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of L-valine

¹H NMR Data (D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.60 | d | α-H |

| 2.27 | m | β-H |

| 1.02, 0.98 | d, d | γ-CH₃, γ'-CH₃ |

¹³C NMR Data (D₂O)

| Chemical Shift (ppm) | Assignment |

| 177.1 | C=O (Carboxyl) |

| 63.1 | Cα |

| 31.8 | Cβ |

| 20.7, 19.4 | Cγ, Cγ' |

Infrared (IR) Spectroscopy Data of L-valine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-2850 | Strong, Broad | N-H stretch (amino group), O-H stretch (carboxyl group) |

| 1620-1580 | Strong | N-H bend (amino group) |

| 1550-1480 | Medium | Asymmetric COO⁻ stretch |

| 1420-1380 | Medium | Symmetric COO⁻ stretch |

| ~1300 | Medium | C-H bend |

Mass Spectrometry Data of L-valine

| m/z | Relative Intensity (%) | Assignment |

| 117 | 100 | [M]⁺ (Molecular Ion) |

| 72 | High | [M-COOH]⁺ |

| 44 | High | [COOH+H]⁺ |

Expected Spectroscopic Changes for L-valyl-L-valine

The formation of a peptide bond between two L-valine residues to yield L-valyl-L-valine introduces significant changes in the spectroscopic signatures.

-

NMR Spectroscopy :

-

¹H NMR : The chemical environment of the α-protons will differ for the N-terminal and C-terminal valine residues. The α-proton of the N-terminal residue will likely shift downfield due to the deshielding effect of the adjacent amide carbonyl group. A new amide proton signal (N-H) will appear, typically in the range of 7-9 ppm, though it may exchange with D₂O.

-

¹³C NMR : Two distinct carbonyl signals will be present: one for the C-terminal carboxylic acid and another for the newly formed amide bond carbonyl, which will have a different chemical shift. Similarly, the α- and β-carbon signals for the two valine residues will likely be inequivalent.

-

-

IR Spectroscopy :

-

The characteristic absorption bands of the amino and carboxyl groups of the free amino acid will be replaced by bands corresponding to the amide group.

-

Amide I band : A strong absorption band will appear around 1650 cm⁻¹, corresponding to the C=O stretching vibration of the peptide bond.

-

Amide II band : A band around 1550 cm⁻¹ will emerge, resulting from the N-H bending and C-N stretching vibrations of the amide linkage.

-

The broad O-H and N-H stretching bands will be modified, with a distinct N-H stretching vibration of the amide appearing around 3300 cm⁻¹.

-

-

Mass Spectrometry :

-

The molecular ion peak will correspond to the molecular weight of L-valyl-L-valine (C₁₀H₂₀N₂O₃, M.W. = 216.28 g/mol )[1].

-

Fragmentation patterns will be characteristic of peptides, with cleavage of the peptide bond leading to the formation of b and y ions, which can be used to confirm the amino acid sequence.

-

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a dipeptide such as L-valyl-L-valine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of L-valyl-L-valine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For samples dissolved in D₂O, labile protons (e.g., -NH, -OH, -COOH) will exchange with deuterium (B1214612) and will not be observed in the ¹H NMR spectrum. Add a small amount of an internal standard, such as DSS or TMSP, for referencing the chemical shifts.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition :

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : Mix approximately 1-2 mg of the finely ground L-valyl-L-valine sample with ~200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent pellet.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a FT-IR spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is presented as transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of L-valyl-L-valine in a suitable solvent compatible with the ionization technique (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid for Electrospray Ionization).

-

Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition :

-

ESI-MS : Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC). Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range.

-

Tandem MS (MS/MS) : For structural confirmation, select the molecular ion of L-valyl-L-valine for collision-induced dissociation (CID) or other fragmentation methods to generate a product ion spectrum.

-

-

Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a dipeptide.

Caption: General workflow for the spectroscopic analysis of a dipeptide.

References

The Dipeptide H-Val-Val-OH: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-Val-Val-OH, also known as Valyl-valine. While the specific historical discovery of this simple dipeptide is not extensively documented, its existence is a direct result of the foundational work in peptide chemistry initiated in the early 20th century. This document details the likely historical context of its first synthesis, provides detailed experimental protocols for its preparation via both solution-phase and solid-phase methods, and presents available quantitative data on its biological interactions. Furthermore, this guide explores the potential signaling pathways this compound may influence, based on the known biological roles of its constituent amino acid, L-valine (B1682139). This information is intended to serve as a valuable resource for researchers utilizing this compound in drug development, biochemical studies, and as a fundamental building block in peptide science.

Discovery and History of this compound Research

The history of this compound is intrinsically linked to the pioneering work on amino acids and peptide synthesis. In 1901, Hermann Emil Fischer, a German chemist and Nobel laureate, first isolated the amino acid L-valine from casein[1]. This discovery was a crucial step that paved the way for the synthesis of peptides.

Just a year prior, in 1901, Fischer and his colleague Ernest Fourneau reported the synthesis of the first dipeptide, glycyl-glycine[2]. This seminal achievement marked the birth of peptide chemistry and established the fundamental principles of forming a peptide bond. Fischer's methods, which involved protecting the amino and carboxyl groups of amino acids to control the reaction, laid the groundwork for the synthesis of more complex peptides.

The advancement of peptide synthesis was further revolutionized by the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s. This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, significantly simplified and accelerated the process of creating peptides, making compounds like this compound readily accessible for research purposes.

Physicochemical Properties

This compound is a dipeptide composed of two L-valine residues linked by a peptide bond. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | [3] |

| Molecular Formula | C10H20N2O3 | [3] |

| Molecular Weight | 216.28 g/mol | [3] |

| CAS Number | 3918-94-3 | [3] |

| Appearance | White to off-white solid | |

| LogP | -1.61 (Extrapolated) | [3] |

Experimental Protocols

The synthesis of this compound can be achieved through two primary methods: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis of this compound

This classical approach involves the coupling of protected valine derivatives in a solvent, followed by deprotection and purification.

Protocol:

-

Protection of L-valine:

-

N-terminal protection: React L-valine with Di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture like dioxane/water to yield N-Boc-L-valine.

-

C-terminal protection: React L-valine with benzyl (B1604629) alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the benzyl ester, H-L-Val-OBzl.

-

-

Coupling Reaction:

-

Dissolve N-Boc-L-valine (1 equivalent) and H-L-Val-OBzl (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Add a coupling reagent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and an additive to suppress racemization, like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

-

The byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.

-

-

Work-up and Purification of Protected Dipeptide:

-

Wash the filtrate with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude protected dipeptide, Boc-L-Val-L-Val-OBzl.

-

Purify the product by recrystallization or column chromatography.

-

-

Deprotection:

-

Boc group removal: Treat the protected dipeptide with a strong acid, such as trifluoroacetic acid (TFA) in DCM (1:1 v/v), for 1-2 hours at room temperature.

-

Benzyl group removal: Subject the Boc-deprotected dipeptide to catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol (B129727) or ethanol.

-

Alternatively, both protecting groups can be removed simultaneously by treatment with a stronger acid like HBr in acetic acid.

-

-

Final Purification:

-

After deprotection, purify the final product, this compound, by recrystallization or reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS offers a more streamlined and automatable approach for peptide synthesis.

Protocol:

-

Resin Preparation:

-

Start with a pre-loaded Fmoc-Val-Wang resin or a similar resin suitable for C-terminal acid peptides.

-

Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the first valine residue.

-

Wash the resin thoroughly with DMF to remove excess piperidine.

-

-

Coupling of the Second Valine Residue:

-

In a separate vessel, activate Fmoc-L-Val-OH (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test like the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Final Fmoc Deprotection:

-

After successful coupling, wash the resin with DMF.

-

Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal valine.

-

Wash the resin extensively with DMF and then with DCM.

-

-

Cleavage and Deprotection:

-

Treat the peptide-resin with a cleavage cocktail, typically a mixture of TFA, a scavenger like triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes any side-chain protecting groups (though valine has none).

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude this compound from the cleavage solution by adding cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with cold ether.

-

Purify the final product by RP-HPLC.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Protocol:

-

Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30-60 minutes).

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated column.

-

Run the gradient and collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final this compound product as a white powder.

-

Biological Activity and Quantitative Data

Research on this compound has primarily focused on its role as a dipeptide transported by peptide transporters and as a building block in the synthesis of more complex molecules.

Interaction with Peptide Transporters

This compound is recognized and transported by peptide transporters, such as PEPT1, which are present in the intestine and other tissues. This interaction is crucial for the absorption of di- and tripeptides from the diet.

| Parameter | Cell Line | Value | Description | Reference |

| IC50 | MDCK cells expressing human PEPT1 | 0.21 mM | Inhibition of [14C]Gly-Sar uptake, indicating binding affinity to the transporter. | [4] |

| EC50 | MDCK cells expressing human PEPT1 | 0.07 mM | Activation of human PEPT1, indicating its ability to be transported. | [4] |

Use as a Synthetic Building Block

This compound serves as a precursor in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of Poststatin, a protease inhibitor[4].

Potential Signaling Pathways and Biological Roles

While direct studies on the signaling pathways specifically modulated by this compound are limited, the biological activities of its constituent amino acid, L-valine, provide insights into its potential roles. L-valine is a branched-chain amino acid (BCAA) known to be involved in several key cellular processes.

mTOR Signaling Pathway

L-valine, along with other BCAAs, is a known activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis[4][5][6][7][8]. It is plausible that this compound, upon cellular uptake and subsequent hydrolysis into L-valine, could contribute to the activation of this pathway.

Mitochondrial Function and Oxidative Stress

Recent studies have highlighted the role of L-valine in improving mitochondrial function and protecting against oxidative stress[9][10][11]. L-valine has been shown to upregulate genes involved in mitochondrial biogenesis and dynamics and to reduce the production of reactive oxygen species (ROS)[9][10]. As this compound serves as a source of intracellular valine, it may indirectly contribute to these protective effects.

Apoptosis

The role of valine in apoptosis is complex and appears to be context-dependent. Some studies suggest that valine deficiency can induce apoptosis in certain cancer cell lines[12], while others indicate that high levels of L-valine supplementation can induce apoptosis in testicular cells[13]. The effect of this compound on apoptosis would likely depend on the cellular context and the resulting intracellular concentration of L-valine.

Conclusion

This compound, a simple dipeptide, holds a significant place in the history and practice of peptide chemistry. While its discovery was an early and likely undocumented consequence of the development of peptide synthesis, its utility as a research tool and synthetic building block is well-established. The detailed protocols for its synthesis provided in this guide offer a practical resource for its preparation in the laboratory. The available quantitative data on its interaction with peptide transporters underscores its biological relevance in nutrient absorption. Although direct evidence for its role in specific signaling pathways is still emerging, the known functions of its constituent amino acid, L-valine, suggest intriguing possibilities for its involvement in cellular processes such as growth, metabolism, and stress response. Further research is warranted to fully elucidate the direct biological effects and therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Valyl-L-valine | C10H20N2O3 | CID 107475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of BCAT2-Mediated Valine Catabolism Stimulates β-Casein Synthesis via the AMPK-mTOR Signaling Axis in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Valine improves mitochondrial function and protects against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Apoptosis of leukemia cells induced by valine-deficient medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. l-valine supplementation disturbs vital molecular pathways and induces apoptosis in mouse testes - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Val-Val-OH: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Val-Val-OH, the dipeptide of L-valine, is a crucial building block in the synthesis of more complex peptides and peptidomimetics. Its unique structural properties, stemming from the bulky and hydrophobic isopropyl side chains of the two valine residues, present both opportunities and challenges in peptide chemistry. This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis methodologies, and its application in the construction of advanced peptide structures. Detailed experimental protocols, quantitative data, and visual workflows are presented to assist researchers in leveraging this important dipeptide in their work.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. These properties influence its solubility, reactivity, and the characteristics of the resulting peptides.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 216.28 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in water. | [Various sources] |

| pKa₁ (α-COOH) | ~3.2 | [Estimated from similar dipeptides] |

| pKa₂ (α-NH₃⁺) | ~8.2 | [Estimated from similar dipeptides] |

| Isoelectric Point (pI) | ~5.7 | [Calculated] |

Note: Some values are estimated based on structurally similar dipeptides and may vary depending on experimental conditions.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method depends on factors such as desired scale, purity requirements, and available resources.

Chemical Synthesis: Solution-Phase Approach

Solution-phase synthesis offers a scalable method for producing this compound. A common strategy involves the coupling of a protected valine derivative to another valine ester, followed by deprotection.

Experimental Protocol: Solution-Phase Synthesis of N-Boc-Val-Val-OMe and subsequent deprotection to this compound

This protocol is adapted from the synthesis of Glycyl-L-valine and is applicable for the synthesis of this compound with appropriate modifications for the valine residues.

Materials:

-

N-Boc-L-valine (Boc-Val-OH)

-

L-valine methyl ester hydrochloride (H-Val-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Methanol (B129727) (MeOH)

-

Thionyl chloride (SOCl₂)

-

Trifluoroacetic acid (TFA)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

Procedure:

-

Preparation of L-valine methyl ester hydrochloride (H-Val-OMe·HCl):

-

Suspend L-valine in methanol at 0 °C.

-

Slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to yield H-Val-OMe·HCl.

-

-

Coupling Reaction:

-

Dissolve Boc-Val-OH, H-Val-OMe·HCl, and HOBt in DCM.

-

Cool the solution to 0 °C.

-

Add DIPEA or TEA to neutralize the hydrochloride salt.

-

Slowly add a solution of DCC in DCM.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

Filter the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude Boc-Val-Val-OMe.

-

-

Purification of Boc-Val-Val-OMe:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

-

Saponification to Boc-Val-Val-OH:

-

Dissolve the purified Boc-Val-Val-OMe in a mixture of THF and water.

-

Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture with 1 M HCl and extract with EtOAc.

-

Dry the organic layer and evaporate the solvent to yield Boc-Val-Val-OH.

-

-

Boc Deprotection to this compound:

-

Dissolve Boc-Val-Val-OH in a solution of TFA in DCM (e.g., 50% TFA).

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate this compound as a TFA salt.

-

The free dipeptide can be obtained by ion-exchange chromatography or by neutralization with a suitable base.

-

Characterization:

The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum of L-valine shows characteristic signals for the α-proton, β-proton, and the two diastereotopic methyl groups of the isopropyl side chain. In this compound, these signals will be duplicated and may show slight shifts due to the peptide bond.

Enzymatic Synthesis

Enzymatic synthesis provides a green and highly specific alternative for the production of dipeptides. Proteases, under controlled conditions, can catalyze the formation of peptide bonds.

Experimental Protocol: Protease-Catalyzed Synthesis of this compound

This is a general protocol that can be optimized for specific proteases and reaction conditions.

Materials:

-

L-valine methyl ester (or another suitable ester)

-

L-valine amide (or the free amino acid)

-

Protease (e.g., Papain, Chymotrypsin, or a commercially available immobilized protease)

-

Buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer, pH optimized for the specific enzyme)

-

Organic co-solvent (optional, e.g., acetonitrile, to improve substrate solubility and shift equilibrium)

Procedure:

-

Substrate Preparation:

-

Dissolve the N-component (e.g., L-valine amide) and the C-component (e.g., L-valine methyl ester) in the chosen buffer system. The concentrations should be optimized to maximize the synthesis reaction and minimize hydrolysis.

-

-

Enzymatic Reaction:

-

Add the protease to the substrate solution. The enzyme-to-substrate ratio is a critical parameter to optimize.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by HPLC, measuring the formation of this compound and the consumption of substrates.

-

-

Reaction Termination and Product Isolation:

-

Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by heating or adding an organic solvent).

-

Remove the denatured enzyme by centrifugation or filtration.

-

Isolate and purify the this compound from the reaction mixture using techniques such as ion-exchange chromatography or preparative HPLC.

-

This compound in the Synthesis of Complex Peptides

This compound serves as a valuable building block for incorporating the sterically demanding Val-Val motif into larger peptide sequences. This can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

The use of dipeptide building blocks like this compound in SPPS can offer several advantages, including reduced cycle times and potentially improved purity of the final peptide by minimizing the risk of single amino acid deletions. However, the coupling of this bulky dipeptide requires careful optimization.

Challenges in Coupling this compound:

The primary challenge in coupling this compound, or any valine-containing peptide, is steric hindrance from the bulky isopropyl side chains. This can lead to incomplete coupling reactions, resulting in deletion sequences in the final product.

Strategies to Overcome Steric Hindrance:

-

High-Potency Coupling Reagents: Utilize highly reactive coupling reagents such as HATU, HCTU, or PyAOP. These reagents form highly activated esters that can overcome the steric barrier more effectively than standard carbodiimide (B86325) reagents like DCC or DIC.[1]

-

Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions, driving even sterically hindered couplings to completion in shorter times.[2]

-

Double Coupling: Repeating the coupling step with fresh reagents can help to ensure complete reaction of all available amino groups on the resin.[3]

-

Elevated Temperatures: Performing the coupling reaction at a slightly elevated temperature (e.g., 40-50 °C) can increase the reaction rate, but care must be taken to avoid racemization.

-

Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling mixture can help to disrupt secondary structures of the growing peptide chain on the resin, improving accessibility for the incoming dipeptide.[3]

Experimental Protocol: Coupling of Fmoc-Xaa-OH to a Resin-Bound Peptide with a Val-Val N-terminus

This protocol outlines a general procedure for coupling an amino acid to a peptide chain that has a sterically hindered N-terminus, such as after the incorporation of a Val-Val unit.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-protected amino acid (Fmoc-Xaa-OH) (3-5 equivalents)

-

HATU (2.9 equivalents)

-

DIPEA (6 equivalents)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF or NMP.

-

Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-Xaa-OH in DMF/NMP. Add HATU and DIPEA. Allow the mixture to pre-activate for a few minutes.

-

Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or microwave irradiation can be applied.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

Washing: After a complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Example of a Complex Peptide Synthesized with a Val-Val Motif

Phe-Trp-Lys-Val-Val (FWKVV): This pentapeptide, first isolated from the muscle protein hydrolysate of Miiuy croaker, has demonstrated antioxidant activity.[4] Its synthesis via SPPS provides a practical example of incorporating the Val-Val dipeptide motif.[5]

Synthesis of FWKVV via SPPS:

The synthesis would typically proceed by anchoring Fmoc-Val-OH to a suitable resin, followed by deprotection and coupling of the second Fmoc-Val-OH. Subsequently, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, and Fmoc-Phe-OH would be sequentially coupled. The use of a HBTU/HOBt coupling reagent system has been reported for this synthesis.[5]